molecular formula C20H20N4O3 B2474200 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2097862-23-0

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2474200
CAS No.: 2097862-23-0
M. Wt: 364.405
InChI Key: YRPKFUCXWSSUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a tetrahydroquinazoline core with a chromene-carboxamide moiety. The tetrahydroquinazoline scaffold is known for its role in kinase inhibition and anticancer activity, while the chromene-carboxamide group contributes to π-π stacking interactions and solubility modulation .

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-24(2)20-21-11-12-9-13(7-8-15(12)23-20)22-19(26)18-10-16(25)14-5-3-4-6-17(14)27-18/h3-6,10-11,13H,7-9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPKFUCXWSSUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with topoisomerases affects the DNA replication and transcription pathways . By inhibiting the function of topoisomerases, the compound prevents the normal unwinding and rewinding of DNA strands that is necessary for DNA replication and transcription. This leads to DNA damage and cell cycle arrest , and ultimately to cell death .

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with promising biological activity. Its structure incorporates a tetrahydroquinazoline moiety and a chromene derivative, which are known for their potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O2C_{17}H_{21}N_{5}O_{2}, with a molecular weight of 327.4 g/mol. The compound features a dimethylamino group attached to the tetrahydroquinazoline core, which enhances its pharmacological properties.

PropertyValue
Molecular FormulaC17H21N5O2C_{17}H_{21}N_{5}O_{2}
Molecular Weight327.4 g/mol
StructureStructure

Anticancer Activity

Research has indicated that compounds within the chromene family exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, studies utilizing the MTT assay have shown that derivatives of chromene can inhibit cell growth in various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several derivatives against human cancer cell lines including HCT-116 (colon carcinoma), HepG-2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range.

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.08
Compound BHepG-21.48
Compound CMCF-72.00

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro tests against various bacterial strains revealed that the compound inhibited bacterial growth effectively, with notable potency against Methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
MRSA211.95
E. coli183.00
S. aureus202.50

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The results indicated significant inhibition comparable to established anti-inflammatory agents.

Table 4: Anti-inflammatory Effects

TreatmentNO Production Inhibition (%)
Control-
Compound D75
Positive Control80

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinazoline and Chromene Derivatives

Compound Name Core Structure Key Substituents Molecular Formula (Inferred) Synthesis Route Reference
Target Compound 5,6,7,8-Tetrahydroquinazoline + chromene-carboxamide - 2-(Dimethylamino) on quinazoline
- 4-oxo-4H-chromene-2-carboxamide
C₂₁H₂₂N₄O₃ Not detailed in evidence; likely involves condensation of chromene-carboxylic acid with aminotetrahydroquinazoline
Compound 3 () 5,6,7,8-Tetrahydro-4H-chromene + benzamide - 2-Chlorobenzylidene
- 2-Chlorophenyl
- Benzamide
C₂₈H₂₀Cl₂N₂O₂ Reaction of 2-aminochromene with benzoyl chloride
Compound 8 () 5,6,7,8-Tetrahydro-4H-chromene + coumarin-carboxamide - 3-Cyano
- 4-Phenyl
- 2-Oxo-2H-chromene-3-carboxamide
C₂₆H₂₁N₃O₃ Piperidine-catalyzed condensation in ethanol
2-Amino-N,N-diethyl-4-oxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxamide () 5,6,7,8-Tetrahydroquinazoline - 2-Amino
- N,N-Diethylcarboxamide
C₁₄H₂₁N₅O₂ Not specified; CAS 5437-51-4

Key Observations :

Substituent Effects: The target compound’s 2-(dimethylamino) group may enhance solubility and basicity compared to the 2-chlorobenzylidene in Compound 3 .

Chromene Modifications :

  • Compound 8 () features a coumarin (2-oxo-2H-chromene) carboxamide, whereas the target compound uses 4-oxo-4H-chromene. The keto group position influences conjugation and binding affinity .

Biological Implications: Compound 3 () contains dual chlorophenyl groups, which may increase lipophilicity and membrane permeability but pose toxicity risks . The diethylcarboxamide in ’s compound likely reduces polarity compared to the target compound’s dimethylamino group, affecting pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.